molecular formula C9H17ClN2O B6181017 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers CAS No. 2613383-08-5

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers

Cat. No. B6181017
CAS RN: 2613383-08-5
M. Wt: 204.7
InChI Key:
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Description

Naphthyridines are a class of nitrogen-containing heterocyclic compounds . They have a conjugated π-system and coplanar stiffness, making them a highly valued building block . They are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of interest in recent years . Strategies related to the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Molecular Structure Analysis

Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . There are six possible isomeric naphthyridines .


Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Mechanism of Action

While the specific mechanism of action for “2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers” is not available, naphthyridines in general have been found to exhibit a great variety of biological activities .

Future Directions

The 2,7-naphthyridone scaffold has been proposed as a novel lead structure of MET inhibitors . To broaden the application of this new scaffold, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride involves the cyclization of a suitable precursor molecule followed by hydrochloride salt formation.", "Starting Materials": [ "2-methyl-1,5-pentanediol", "ethyl acetoacetate", "sodium ethoxide", "benzaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1,5-pentanediol with ethyl acetoacetate in the presence of sodium ethoxide to form 2-methyl-4-oxoheptanedioic acid ethyl ester", "Step 2: Cyclization of 2-methyl-4-oxoheptanedioic acid ethyl ester with benzaldehyde in the presence of ammonium chloride to form 2-methyl-decahydro-2,7-naphthyridin-1-one", "Step 3: Formation of the hydrochloride salt of 2-methyl-decahydro-2,7-naphthyridin-1-one by treatment with hydrochloric acid" ] }

CAS RN

2613383-08-5

Molecular Formula

C9H17ClN2O

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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